Doxorubicin

Description

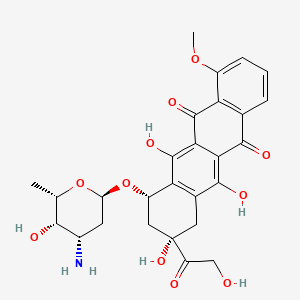

Structure

3D Structure

Properties

IUPAC Name |

(7S,9S)-7-[(2R,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO11/c1-10-22(31)13(28)6-17(38-10)39-15-8-27(36,16(30)9-29)7-12-19(15)26(35)21-20(24(12)33)23(32)11-4-3-5-14(37-2)18(11)25(21)34/h3-5,10,13,15,17,22,29,31,33,35-36H,6-9,28H2,1-2H3/t10-,13-,15-,17-,22+,27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOJJSUZBOXZQNB-TZSSRYMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(CC(O1)OC2CC(CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2C[C@@](CC3=C2C(=C4C(=C3O)C(=O)C5=C(C4=O)C(=CC=C5)OC)O)(C(=O)CO)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25316-40-9 (hydrochloride) | |

| Record name | Doxorubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8021480 | |

| Record name | Doxorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Soluble, 2% sol in water; soluble in aqueous alcohols; moderately soluble in anhydrous methanol; insoluble in non-polar organic solvents, 1.18e+00 g/L | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Impurities |

(8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(2-bromo-1,1-dimethoxyethyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, (8S,10S)-10[(3-amino-2,3,6-trideoxy-alpha-levo-lyxo-hexopyranosyl)oxy]-8-(bromoacetyl)-6,8,11-trihydroxy-1-methoxy-7,8,9,10-tetrahydrotetracene-5,12-dione, Daunorubicin, Doxorubicinone | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Red, crystalline solid | |

CAS No. |

23214-92-8 | |

| Record name | Doxorubicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23214-92-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Doxorubicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023214928 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Doxorubicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8021480 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Doxorubicin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.344 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DOXORUBICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/80168379AG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

229-231 °C, 230 °C, MELTING POINT: 205 °C WITH DECOMP; PKA: 8.22; ALMOST ODORLESS; HYGROSCOPIC /HYDROCHLORIDE/, 204 - 205 °C | |

| Record name | Doxorubicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00997 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DOXORUBICIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Doxorubicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015132 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Doxorubicin-Induced Reactive Oxygen Species in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the mechanisms, experimental evaluation, and downstream consequences of doxorubicin-induced reactive oxygen species (ROS) in cancer cells. This compound, a potent anthracycline antibiotic, is a cornerstone of chemotherapy for a wide range of malignancies.[1] Its clinical efficacy is, however, often limited by dose-dependent toxicities, many of which are intricately linked to the generation of ROS.[1][2] Understanding the multifaceted role of ROS in this compound's anticancer activity and its associated toxicities is paramount for the development of safer and more effective therapeutic strategies.

Core Mechanisms of this compound-Induced ROS Production

This compound instigates ROS production through several interconnected pathways, with mitochondria playing a central role. The primary mechanisms include:

-

Mitochondrial Redox Cycling: this compound's quinone moiety can undergo a one-electron reduction to a semiquinone radical, primarily at Complex I of the mitochondrial electron transport chain (ETC).[1] This semiquinone then reacts with molecular oxygen to regenerate the parent this compound molecule and produce a superoxide anion (O₂⁻). This futile redox cycling leads to a continuous and significant production of mitochondrial ROS.[1][3]

-

NAD(P)H Oxidases (NOX): this compound has been shown to activate NOX enzymes, which are membrane-bound proteins that generate superoxide by transferring electrons from NADPH to molecular oxygen. This activation contributes to the overall cellular ROS burden.[1]

-

Endothelial Nitric Oxide Synthase (eNOS) Uncoupling: In certain cellular contexts, this compound can cause the uncoupling of eNOS, leading it to produce superoxide instead of nitric oxide (NO).

-

Iron-Mediated ROS Generation: this compound can form complexes with intracellular iron, which can then participate in Fenton and Haber-Weiss reactions to generate highly reactive hydroxyl radicals (•OH) from hydrogen peroxide (H₂O₂).

-

Impact on Antioxidant Systems: this compound can also lead to the downregulation of endogenous antioxidant enzymes at high dosages and with prolonged exposure, further exacerbating the state of oxidative stress.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize quantitative data on this compound's cytotoxicity and its capacity to induce ROS in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) |

| MCF-7 | Breast Cancer | 48 | 1 |

| MDA-MB-231 | Breast Cancer | 48 | 1 |

| C2C12 (myotubes) | - | 24 | ~2 (for loss of cell integrity) |

| H9c2 (cardiomyocytes) | - | 6 (followed by 24h drug-free) | 0.25 - 10 |

| HepG2 | Hepatocellular Carcinoma | 24 | 12.18 ± 1.89 |

| Huh7 | Hepatocellular Carcinoma | 24 | > 20 |

| UMUC-3 | Bladder Cancer | 24 | 5.15 ± 1.17 |

| VMCUB-1 | Bladder Cancer | 24 | > 20 |

| TCCSUP | Bladder Cancer | 24 | 12.55 ± 1.47 |

| BFTC-905 | Bladder Cancer | 24 | 2.26 ± 0.29 |

| A549 | Lung Cancer | 24 | > 20 |

| HeLa | Cervical Cancer | 24 | 2.92 ± 0.57 |

| M21 | Skin Melanoma | 24 | 2.77 ± 0.20 |

Table 2: this compound-Induced ROS Production in Cancer Cell Lines

| Cell Line | This compound Concentration | Time Point | Fold Increase in ROS (vs. Control) |

| MCF-7 | 10 µM | 2 h | Up to 2-fold |

| MCF-7 & MDA-MB-231 | Not specified | Not specified | Increased H₂O₂ production |

| H9c2 (cardiomyocytes) | 1 µM, 3 µM, 5 µM, 7 µM | 24 h | 1.35, 1.20, 1.90, 1.75-fold |

| ABC-DLBCL (Ly3, Ly10) | IC50 dose | > 16 h | Progressive ROS accumulation |

Signaling Pathways Activated by this compound-Induced ROS

The surge in intracellular ROS triggers a cascade of signaling events that can culminate in either cell death or survival, depending on the cellular context and the extent of oxidative stress.

Apoptotic Signaling Pathways

This compound-induced ROS are potent activators of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.

References

The Core Cellular Pathways Affected by Doxorubicin Treatment: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin (DOX) is a potent and widely used anthracycline antibiotic in chemotherapy, effective against a broad spectrum of cancers including breast, lung, ovarian, and various lymphomas.[1][2] Its therapeutic efficacy is, however, often limited by significant side effects, most notably cardiotoxicity.[3][4] A thorough understanding of the molecular mechanisms and cellular pathways affected by this compound is paramount for optimizing its clinical use, developing synergistic therapeutic strategies, and designing novel analogs with improved safety profiles. This technical guide provides a comprehensive overview of the core cellular pathways modulated by this compound treatment, supported by quantitative data, detailed experimental protocols, and visual diagrams of key signaling cascades.

This compound's anti-cancer activity is multifaceted, primarily involving:

-

DNA Intercalation and Topoisomerase II Inhibition: this compound inserts itself between DNA base pairs, distorting the double helix structure and interfering with DNA replication and transcription.[5][6] It also forms a stable complex with topoisomerase II, an enzyme crucial for relieving torsional stress in DNA during replication, leading to the accumulation of DNA double-strand breaks.[5][6]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety in the this compound molecule undergoes redox cycling, producing superoxide radicals and other reactive oxygen species.[5][7] This oxidative stress inflicts damage on cellular components, including lipids, proteins, and DNA, contributing significantly to its cytotoxic effects.[8]

-

Induction of Apoptosis and Cell Cycle Arrest: The extensive cellular damage triggered by this compound activates programmed cell death (apoptosis) and halts the cell cycle, preventing the proliferation of cancerous cells.[5][9]

This guide will delve into the intricate details of these pathways, offering a technical resource for researchers in the field of oncology and drug development.

Core Cellular Pathways Modulated by this compound

DNA Damage Response and Topoisomerase II Poisoning

The primary mechanism of this compound's cytotoxic action is its ability to induce DNA damage.[10] this compound intercalates into the DNA, which leads to the inhibition of DNA and RNA synthesis.[1][5] Furthermore, it poisons topoisomerase II by stabilizing the enzyme-DNA cleavage complex.[5][6] This action prevents the re-ligation of the DNA strands, resulting in the accumulation of DNA double-strand breaks (DSBs).[5][10]

The cellular response to this damage involves the activation of the DNA Damage Response (DDR) pathway. Key kinases such as ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) are recruited to the sites of damage.[10] These kinases then phosphorylate a cascade of downstream targets, including the checkpoint kinases CHK1 and CHK2, which in turn leads to cell cycle arrest, allowing time for DNA repair.[10] If the damage is too severe to be repaired, the DDR pathway can trigger apoptosis.[10]

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, through both intrinsic and extrinsic pathways.[3][11]

-

Intrinsic (Mitochondrial) Pathway: this compound-induced DNA damage and oxidative stress lead to the activation of the tumor suppressor protein p53.[4][12] Activated p53 upregulates the expression of pro-apoptotic proteins like Bax, which permeabilize the mitochondrial outer membrane.[13] This results in the release of cytochrome c into the cytoplasm, which then binds to Apaf-1 to form the apoptosome, leading to the activation of caspase-9 and subsequently the executioner caspase-3.[3][13]

-

Extrinsic (Death Receptor) Pathway: this compound treatment can also upregulate the expression of death receptors, such as Fas, on the cell surface.[9][14] The binding of Fas ligand (FasL) to the Fas receptor triggers the activation of caspase-8, which can directly activate caspase-3 or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[11]

Cell Cycle Arrest

In response to DNA damage, cells activate checkpoint pathways to halt cell cycle progression, allowing for repair. This compound treatment predominantly causes a cell cycle arrest in the G2/M phase.[9][15] The activation of the ATM/ATR-CHK1/CHK2 pathway leads to the inhibitory phosphorylation of Cdc25 phosphatases.[10] This prevents the dephosphorylation and activation of cyclin-dependent kinase 1 (CDK1), which is essential for entry into mitosis. The tumor suppressor p53 also contributes to cell cycle arrest by inducing the expression of the CDK inhibitor p21.[16]

Generation of Reactive Oxygen Species (ROS)

This compound's chemical structure facilitates the generation of ROS through a futile redox cycle.[7] Within the cell, particularly in the mitochondria, this compound is reduced to a semiquinone radical by enzymes such as NADPH cytochrome P450 reductase.[1] This radical can then transfer an electron to molecular oxygen to form the superoxide anion (O2•−), regenerating the parent this compound molecule.[8] Superoxide dismutase can convert O2•− to hydrogen peroxide (H2O2), which in the presence of ferrous ions (Fe2+) can undergo the Fenton reaction to produce highly reactive hydroxyl radicals (•OH).[7] This surge in ROS leads to oxidative damage to DNA, proteins, and lipids, contributing to both the anticancer effects and the cardiotoxicity of this compound.[8][17]

Quantitative Data on this compound Treatment

The cytotoxic effect of this compound is dose-dependent and varies significantly across different cancer cell lines.[18][19] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a drug.

| Cell Line | Cancer Type | This compound IC50 (µM) | Incubation Time (h) | Reference |

| MCF-7 | Breast Cancer | ~0.125 | 24 | [19] |

| BT-474 | Breast Cancer | ~0.0425 | 24 | [19] |

| MDA-MB-231 | Breast Cancer | ~0.150 | 24 | [19] |

| HCT116 | Colon Cancer | Not specified | Not specified | [20] |

| PC3 | Prostate Cancer | 2.640 (µg/ml) | 24 | [20] |

| Hep-G2 | Liver Cancer | 14.72 (µg/ml) | 24 | [20] |

| SK-OV-3 | Ovarian Cancer | 3.8 | Not specified | [21] |

| HEY A8 | Ovarian Cancer | 5.9 | Not specified | [21] |

| A2780 | Ovarian Cancer | 6.1 | Not specified | [21] |

Note: IC50 values can vary depending on the specific experimental conditions, such as cell density and the assay used.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

Materials:

-

Cancer cell line of interest

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound hydrochloride

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete medium and incubate for 24 hours.[22]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound-containing medium. Include untreated and vehicle controls.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).[18]

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[22]

-

Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[23]

-

Measure the absorbance at 570 nm using a microplate reader.[18]

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Western Blot for Protein Expression

Western blotting is used to detect specific proteins in a sample.

Workflow:

Materials:

-

Treated and untreated cell pellets

-

RIPA buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against p53, cleaved caspase-3, β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Lyse cells in RIPA buffer on ice.[24]

-

Clarify the lysate by centrifugation and determine the protein concentration using a BCA assay.[24]

-

Denature protein samples by boiling in Laemmli buffer.

-

Separate proteins by SDS-PAGE.[24]

-

Transfer proteins to a PVDF membrane.[24]

-

Block the membrane with 5% non-fat milk in TBST for 1 hour.[25]

-

Incubate the membrane with the primary antibody overnight at 4°C.[25]

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1-2 hours at room temperature.[25]

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.[25]

Flow Cytometry for Cell Cycle Analysis

Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle.

Workflow:

Materials:

-

Treated and untreated cells

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol

-

Propidium iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution containing RNase A and incubate in the dark for 30 minutes at room temperature.

-

Analyze the samples on a flow cytometer.[26] The DNA content will be proportional to the PI fluorescence intensity.

TUNEL Assay for Apoptosis Detection

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Workflow:

Materials:

-

Cells grown on coverslips or in a multi-well plate

-

4% paraformaldehyde in PBS

-

Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

-

TUNEL reaction mixture (containing TdT and labeled dUTP)

-

DAPI for nuclear counterstaining

-

Fluorescence microscope

Procedure:

-

Fix cells with 4% paraformaldehyde for 1 hour at room temperature.[27]

-

Wash with PBS and permeabilize the cells.

-

Incubate the cells with the TUNEL reaction mixture for 60 minutes at 37°C in the dark.[27][28]

-

Wash the cells with PBS.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show green fluorescence in the nucleus.[27][29]

Conclusion

This compound remains a cornerstone of cancer chemotherapy, and a deep understanding of its mechanisms of action is crucial for its effective and safe use. This guide has provided a detailed overview of the primary cellular pathways affected by this compound: DNA damage response, apoptosis, cell cycle arrest, and the generation of reactive oxygen species. The provided quantitative data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers and clinicians working to unravel the complexities of this compound's activity and to develop improved cancer therapies. Further research into these pathways will undoubtedly pave the way for novel combination therapies and strategies to mitigate the dose-limiting toxicities of this powerful anticancer agent.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound-pathways - Ask this paper | Bohrium [bohrium.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 6. This compound [www2.gvsu.edu]

- 7. researchgate.net [researchgate.net]

- 8. This compound pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. ClinPGx [clinpgx.org]

- 13. mdpi.com [mdpi.com]

- 14. karger.com [karger.com]

- 15. researchgate.net [researchgate.net]

- 16. JCI - Pretreatment with DNA-damaging agents permits selective killing of checkpoint-deficient cells by microtubule-active drugs [jci.org]

- 17. The Determining Role of Mitochondrial Reactive Oxygen Species Generation and Monoamine Oxidase Activity in this compound-Induced Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. Quantification of long-term this compound response dynamics in breast cancer cell lines to direct treatment schedules - PMC [pmc.ncbi.nlm.nih.gov]

- 20. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]

- 21. mdpi.com [mdpi.com]

- 22. benchchem.com [benchchem.com]

- 23. Cytotoxic evaluation of this compound in combination with simvastatin against human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. jitc.bmj.com [jitc.bmj.com]

- 25. RBMS2 Chemosensitizes Breast Cancer Cells to this compound by Regulating BMF Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. Analysis of cell apoptosis by TUNEL assay [bio-protocol.org]

- 28. genscript.com [genscript.com]

- 29. 2.4. Analysis of cell apoptosis by TUNEL assay [bio-protocol.org]

An In-depth Technical Guide to the Mechanisms of Doxorubicin-Induced Cardiotoxicity

Authored for Researchers, Scientists, and Drug Development Professionals

Doxorubicin, a cornerstone of chemotherapy for a wide array of malignancies, is critically limited by its dose-dependent cardiotoxicity. This guide delineates the core molecular mechanisms driving this toxicity, offers detailed experimental protocols for its study, presents quantitative data from preclinical models, and provides visual representations of the key pathways involved.

Core Mechanisms of Cardiotoxicity

The cardiotoxic effects of this compound are multifactorial, stemming from a convergence of several damaging cellular events. The heart's high energy demand, mitochondrial density, and limited regenerative capacity make it uniquely vulnerable.[1]

1. Topoisomerase IIβ Poisoning and DNA Damage

Unlike its anti-cancer effects which are mediated through Topoisomerase IIα (TOP2A) in rapidly dividing cells, this compound's cardiotoxicity is primarily driven by its interaction with Topoisomerase IIβ (TOP2B), the predominant isoform in quiescent cardiomyocytes.[2][3]

-

Mechanism: this compound intercalates into DNA and stabilizes the TOP2B-DNA cleavage complex. This prevents the re-ligation of DNA strands, leading to the accumulation of DNA double-strand breaks (DSBs).[2][4]

-

Downstream Effects: The resulting DNA damage triggers a cascade of detrimental responses, including the activation of the p53 tumor suppressor protein, which in turn initiates apoptotic pathways, leading to cardiomyocyte death.[4] Furthermore, this process disrupts the transcription of genes vital for mitochondrial biogenesis and function, crippling the cell's energy production.[2][3]

2. Generation of Reactive Oxygen Species (ROS) and Oxidative Stress

A widely accepted hypothesis posits that the generation of ROS is a central driver of this compound-induced cardiotoxicity.[5]

-

Mechanism: Within the mitochondria, the quinone moiety of this compound undergoes redox cycling, a process that generates superoxide radicals. The heart's relatively low levels of antioxidant enzymes, such as catalase, are insufficient to neutralize the ensuing flood of ROS, which include superoxide, hydrogen peroxide, and highly reactive hydroxyl radicals.[6]

-

Downstream Effects: This state of severe oxidative stress leads to widespread damage of cellular macromolecules. Lipid peroxidation compromises membrane integrity, while oxidation of proteins and DNA disrupts their normal functions, further contributing to cellular dysfunction and death.

3. Mitochondrial Dysfunction and Iron Dysregulation

Mitochondria are a primary target of this compound, and their damage is a hallmark of its cardiotoxicity.[1][7]

-

Mechanism: this compound has a high affinity for cardiolipin, a phospholipid essential for the proper function of the electron transport chain (ETC) in the inner mitochondrial membrane.[4] This interaction disrupts the ETC, impairs ATP synthesis, and leads to energy deprivation in the high-demand cardiomyocytes.[1] This process is exacerbated by the dysregulation of iron homeostasis. This compound promotes the accumulation of iron within the mitochondria.[8] This excess iron then participates in the Fenton reaction, catalyzing the conversion of hydrogen peroxide to the highly damaging hydroxyl radical, creating a vicious cycle of ROS production and mitochondrial damage.[9][10] Studies have shown that this compound downregulates the mitochondrial iron exporter ABCB8, leading to this toxic iron buildup.[8][11]

-

Downstream Effects: The compromised mitochondrial membrane potential facilitates the release of cytochrome c, a key initiator of the intrinsic apoptotic cascade.[1] Additionally, this compound disrupts mitochondrial dynamics, promoting fission (fragmentation) over fusion, which is linked to increased cell death.[1][12]

4. Calcium Dysregulation

Disruption of the precise regulation of intracellular calcium (Ca2+) is another critical mechanism of toxicity.

-

Mechanism: this compound impairs the function of key calcium-handling proteins, including the sarcoplasmic reticulum Ca2+-ATPase (SERCA) and the ryanodine receptor.[1][13] This leads to Ca2+ overload in both the cytoplasm and mitochondria.

-

Downstream Effects: Elevated cytosolic Ca2+ can activate degradative enzymes and contribute to contractile dysfunction.[4] The mitochondrial Ca2+ overload further exacerbates mitochondrial dysfunction and ROS production, creating a feed-forward loop of cellular injury.[1][13]

Visualizing the Pathways

The following diagrams illustrate the key molecular pathways and a typical experimental workflow.

Figure 1. this compound's interaction with the TOP2B-DNA complex in the nucleus.

Figure 2. Mitochondrial generation of ROS and subsequent oxidative stress.

Quantitative Data from Preclinical Models

The following tables summarize quantitative findings from various animal model studies, providing a comparative overview of this compound's impact on cardiac function and biomarkers.

Table 1: Effects of this compound on Cardiac Function in Rodent Models

| Model | This compound Dosing Regimen | Time Point | Change in Left Ventricular Ejection Fraction (LVEF) | Change in Fractional Shortening (FS) |

| Rat | 2 mg/kg/week for 8 weeks | Week 8 | Significant decrease vs. control | Significant decrease vs. control |

| Rat | Cumulative dose of 12 mg/kg over 2 weeks | Post-treatment | Significant decrease vs. control | Significant decrease vs. control[14] |

| Rat | Cumulative dose of 15 mg/kg over 2 weeks | Post-treatment | Significant decrease vs. control | Significant decrease vs. control[14] |

| Mouse | Cumulative dose of 24 mg/kg | Post-treatment | LVEF decreased | FS decreased[15] |

Table 2: Biomarkers of this compound-Induced Cardiotoxicity

| Biomarker | Model | This compound Dosing Regimen | Key Finding |

| Cardiac Troponin I (cTnI) | Rat (Acute) | Single 40 mg/kg IP injection | Peaked at 8 hours post-administration[16] |

| Cardiac Troponin I (cTnI) | Rat (Chronic) | 1-3 mg/kg/week for 7 weeks | Significantly increased at weeks 2 and 8[16] |

| Creatine Kinase (CK) | Rat (Acute) | Single 40 mg/kg IP injection | Increased between 8 and 24 hours[16] |

| Fatty Acid-Binding Protein 3 (FABP3) | Rat (Acute) | Single 40 mg/kg IP injection | Increased between 8 and 24 hours[16] |

| microRNA-146b | Rat (Chronic) | 1-3 mg/kg/week for 7 weeks | Significantly increased after 8 weeks[16] |

| SERPINA3 & THBS1 | Mouse & Human | Chronic exposure | Elevated levels in plasma correlated with cardiotoxicity[17] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines for key experimental protocols used in the study of this compound-induced cardiotoxicity.

Protocol: Chronic this compound-Induced Cardiotoxicity in a Rat Model

-

Objective: To establish a model of chronic cardiotoxicity that mimics the cumulative dose effects seen in patients, allowing for the assessment of cardiac function and pathology.

-

Materials:

-

Sprague-Dawley or Wistar rats (female, 8-10 weeks old).

-

This compound hydrochloride (dissolved in 0.9% saline).

-

0.9% saline (for control group).

-

Echocardiography system with a high-frequency probe.

-

Anesthesia (e.g., isoflurane).

-

-

Procedure:

-

Acclimatization: House animals for at least one week prior to the experiment.

-

Baseline Assessment: Perform baseline echocardiography on all animals to measure LVEF, fractional shortening (FS), and ventricular dimensions.

-

Dosing: Administer this compound via intraperitoneal (IP) or intravenous (IV) injection. A common chronic regimen is 2.0-2.5 mg/kg once weekly for 6-8 weeks, achieving a cumulative dose of 12-20 mg/kg.[14][15][18][19] The control group receives equivalent volumes of saline.

-

Monitoring: Monitor animal weight and general health status throughout the study. Perform interim echocardiography (e.g., at 4 and 6 weeks) to track the progression of dysfunction.[18][20]

-

Terminal Assessment: At the end of the study period (e.g., 8 weeks), perform final echocardiography. Euthanize animals and collect hearts.

-

Tissue Processing: Perfuse hearts with saline, then fix a portion in 4% formalin for histology (H&E, Masson's trichrome staining) and snap-freeze the remaining tissue in liquid nitrogen for molecular analysis (Western blot, qPCR, enzyme assays).

-

-

Data Analysis: Compare changes in LVEF, FS, and other cardiac parameters between the this compound and control groups over time using appropriate statistical tests (e.g., two-way ANOVA). Correlate functional data with histological and molecular findings.

Protocol: Assessment of Oxidative Stress (MitoSOX Staining)

-

Objective: To specifically measure mitochondrial superoxide production in cardiomyocytes following this compound treatment.

-

Materials:

-

H9c2 cells or primary neonatal rat ventricular myocytes (NRVMs).

-

This compound.

-

MitoSOX™ Red mitochondrial superoxide indicator.

-

Hoechst 33342 stain (for nuclear counterstaining).

-

Fluorescence microscope or plate reader.

-

-

Procedure:

-

Cell Culture: Plate cardiomyocytes on glass-bottom dishes or appropriate microplates and allow them to adhere.

-

Treatment: Treat cells with the desired concentration of this compound (e.g., 1 µM) for a specified time (e.g., 24 hours). Include an untreated control group.

-

Staining:

-

Prepare a 5 µM working solution of MitoSOX Red in HBSS/Ca/Mg buffer.

-

Remove media from cells, wash with warm buffer, and add the MitoSOX working solution.

-

Incubate for 10 minutes at 37°C, protected from light.

-

-

Washing & Counterstaining: Wash cells three times with warm buffer. If desired, counterstain with Hoechst 33342 to visualize nuclei.

-

Imaging/Quantification: Immediately image cells using a fluorescence microscope with the appropriate filter set (e.g., excitation/emission ~510/580 nm). Quantify the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ).

-

-

Data Analysis: Compare the mean fluorescence intensity between this compound-treated and control groups. An increase in red fluorescence indicates higher levels of mitochondrial superoxide.

Workflow Visualization

Figure 3. A typical experimental workflow for in vivo cardiotoxicity studies.

References

- 1. mdpi.com [mdpi.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. mdpi.com [mdpi.com]

- 4. droracle.ai [droracle.ai]

- 5. ijpsr.com [ijpsr.com]

- 6. Hydroxytyrosol Prevents this compound-Induced Oxidative Stress and Apoptosis in Cardiomyocytes [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. JCI - Cardiotoxicity of this compound is mediated through mitochondrial iron accumulation [jci.org]

- 9. The role of iron in this compound-induced cardiotoxicity: recent advances and implication for drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 10. The role of iron in this compound-induced cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Iron Promotes Cardiac this compound Retention and Toxicity Through Downregulation of the Mitochondrial Exporter ABCB8 [frontiersin.org]

- 12. This compound-induced cardiomyocyte death is mediated by unchecked mitochondrial fission and mitophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound-induced reactive oxygen species generation and intracellular Ca2+ increase are reciprocally modulated in rat cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Ultrastructural and Echocardiographic Assessment of Chronic this compound-Induced Cardiotoxicity in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. spandidos-publications.com [spandidos-publications.com]

- 17. academic.oup.com [academic.oup.com]

- 18. kuleuven.limo.libis.be [kuleuven.limo.libis.be]

- 19. Analysis of Models of this compound-Induced Cardiomyopathy in Rats and Mice. A Modern View From the Perspective of the Pathophysiologist and the Clinician - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

The Double-Edged Sword: Doxorubicin's Profound Impact on DNA Damage Response Pathways

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Doxorubicin, an anthracycline antibiotic, remains a cornerstone of chemotherapy regimens for a broad spectrum of malignancies, including breast cancer, lymphomas, and sarcomas. Its potent cytotoxic effects are primarily attributed to its ability to intercalate into DNA and inhibit topoisomerase II, leading to the formation of DNA double-strand breaks (DSBs) and the activation of DNA damage response (DDR) pathways.[1][2][3] This activation orchestrates a complex signaling cascade that determines the cell's fate: cell cycle arrest to allow for DNA repair, or apoptosis if the damage is irreparable.[4] Furthermore, this compound's cytotoxicity is amplified by its capacity to generate reactive oxygen species (ROS), which inflict further oxidative damage to DNA, proteins, and lipids.[5][6][7][8] A comprehensive understanding of the intricate interplay between this compound and the DDR is paramount for optimizing its therapeutic efficacy, overcoming drug resistance, and mitigating its dose-limiting cardiotoxicity. This technical guide provides a detailed exploration of the core molecular mechanisms, presents quantitative data on key DDR markers, outlines detailed experimental protocols for studying these effects, and visualizes the critical signaling pathways involved.

Core Mechanisms of this compound-Induced DNA Damage

This compound employs a multi-pronged attack on genomic integrity, primarily through two well-established mechanisms:

-

Topoisomerase II Poisoning: this compound intercalates into DNA and forms a stable ternary complex with topoisomerase II, trapping the enzyme in its cleavage-competent state.[2][9] This prevents the re-ligation of the DNA strands, resulting in the accumulation of DSBs, which are potent activators of the DDR.[2]

-

Generation of Reactive Oxygen Species (ROS): The quinone moiety of the this compound molecule can undergo redox cycling, leading to the production of superoxide radicals and hydrogen peroxide.[6][7][10] In the presence of iron, these can be converted to highly reactive hydroxyl radicals via the Fenton reaction, causing oxidative damage to DNA bases and the sugar-phosphate backbone.[7]

Key DNA Damage Response Pathways Activated by this compound

The DNA damage inflicted by this compound triggers a sophisticated and interconnected network of signaling pathways designed to sense the damage, halt cell cycle progression, and initiate repair or cell death.

The ATM/ATR Signaling Cascade

The primary sensors of this compound-induced DSBs are the phosphatidylinositol 3-kinase-like kinases (PIKKs), Ataxia-Telangiectasia Mutated (ATM) and Ataxia-Telangiectasia and Rad3-related (ATR).

-

ATM Activation: In response to DSBs, ATM is recruited to the damage sites and autophosphorylates on Ser1981, leading to its activation.[11] Activated ATM then phosphorylates a plethora of downstream targets, including the checkpoint kinase 2 (CHK2) and the tumor suppressor protein p53.[11]

-

ATR Activation: While primarily associated with single-strand breaks and replication stress, ATR also plays a role in the response to this compound, often in concert with ATM.

The activation of these kinases initiates a signaling cascade that amplifies the DNA damage signal. A key early event is the phosphorylation of the histone variant H2AX on Ser139, forming γH2AX, which serves as a scaffold for the recruitment of various DDR factors to the sites of damage, forming microscopically visible foci.[12][13]

The p53-Mediated Apoptotic and Cell Cycle Arrest Pathway

The tumor suppressor p53 is a central player in the cellular response to this compound. Upon activation by ATM/CHK2-mediated phosphorylation, p53 translocates to the nucleus and functions as a transcription factor, upregulating the expression of genes involved in:

-

Cell Cycle Arrest: p53 induces the expression of p21 (CDKN1A), a potent inhibitor of cyclin-dependent kinases (CDKs), leading to cell cycle arrest, predominantly at the G2/M checkpoint, to provide time for DNA repair.[14]

-

Apoptosis: If the DNA damage is too severe to be repaired, p53 promotes apoptosis by upregulating the expression of pro-apoptotic proteins such as Bax and PUMA.[15]

DNA Repair Pathways

This compound-induced DSBs are primarily repaired by two major pathways:

-

Homologous Recombination (HR): An error-free repair mechanism that uses a sister chromatid as a template. Key proteins involved include BRCA1, BRCA2, and RAD51.

-

Non-Homologous End Joining (NHEJ): An error-prone mechanism that directly ligates the broken DNA ends.

The choice between these pathways is influenced by the cell cycle phase and the nature of the DNA damage.

Quantitative Analysis of this compound's Effect on DDR Markers

The following tables summarize quantitative data from various studies on the impact of this compound on key DDR markers. It is important to note that the results can vary depending on the cell line, this compound concentration, and duration of treatment.

Table 1: Effect of this compound on the Expression and Phosphorylation of DDR Proteins (Western Blot Analysis)

| Protein | Cell Line | This compound Concentration | Treatment Duration | Fold Change (vs. Control) | Reference |

| p-ATM (Ser1981) | MCF10A | 0.5 µM | 1-4 hours | Increased | [16] |

| p-p53 (Ser15) | H2AX+/+ MEFs | 0.5 µM | 12 hours | Increased | [4] |

| p-H2AX (Ser139) | H9c2 | 1 µM | Not Specified | Increased | [17] |

| p53 | B-cell lymphoma | 200 ng/ml | 3-24 hours | Increased | [15] |

| Bax | B-cell lymphoma | 200 ng/ml | 3-6 hours | Increased | [15] |

Table 2: Quantification of this compound-Induced DNA Damage (γH2AX Foci Immunofluorescence)

| Cell Line | This compound Concentration | Treatment Duration | Average γH2AX Foci per Cell (vs. Control) | Reference |

| MCF-7 | 1 µM | 1 hour | 19.9 ± 2.7 (vs. 9.95 ± 3.6) | [18] |

| A549 | 1 µM | 1.5 hours | Significant increase | |

| A549 | 10 µM | 1.5 hours | Significant increase | |

| A549 | 100 µM | 1.5 hours | Significant increase |

Table 3: Assessment of this compound-Induced DNA Strand Breaks (Comet Assay)

| Cell Line | This compound Concentration | Treatment Duration | Tail Moment (Arbitrary Units, vs. Control) | Reference |

| Human Lymphocytes | 0.2 µM | 20 hours | 15.17 (vs. 0.72) | [1] |

| Human Lymphocytes | 1.6 µM | 20 hours | Increased from control | [1] |

Table 4: this compound's Impact on Cell Cycle Progression (Flow Cytometry)

| Cell Line | This compound Concentration | Treatment Duration | Percentage of Cells in G2/M Phase (vs. Control) | Reference |

| Human Mesenchymal Stem Cells | Not Specified | 48 hours | Increased (15.6% apoptotic cells also noted) | |

| Jurkat | 100 nM | 72 hours | Increased (up to 54% apoptosis) | [10] |

| MCF-7 | Not Specified | Not Specified | Arrest at G1/S and G2/M | |

| MDA-MB-231 | Not Specified | Not Specified | Arrest at G2/M only |

Experimental Protocols

Western Blot Analysis of DDR Proteins

This protocol outlines the steps for detecting changes in the expression and phosphorylation of key DDR proteins in response to this compound treatment.

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Treat cells with the desired concentrations of this compound or vehicle control for the specified time points.

-

-

Protein Extraction:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

-

Determine protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins by SDS-polyacrylamide gel electrophoresis.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-ATM, p-p53, γH2AX, total ATM, total p53, GAPDH) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

-

Quantification:

-

Quantify band intensities using densitometry software (e.g., ImageJ).

-

Normalize the intensity of the target protein to a loading control (e.g., GAPDH or β-actin).

-

Calculate the fold change in protein expression or phosphorylation relative to the control.

-

Immunofluorescence Staining of γH2AX Foci

This protocol describes the visualization and quantification of γH2AX foci, a marker of DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Seed cells on coverslips in a multi-well plate.

-

Treat cells with this compound as described above.

-

-

Fixation and Permeabilization:

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash cells with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Immunostaining:

-

Wash cells with PBS.

-

Block non-specific binding with 1% BSA in PBST for 30 minutes.

-

Incubate cells with a primary antibody against γH2AX overnight at 4°C.

-

Wash cells with PBST.

-

Incubate cells with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash cells with PBST.

-

Mount coverslips on microscope slides using a mounting medium containing DAPI for nuclear counterstaining.

-

-

Image Acquisition and Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γH2AX foci per nucleus using automated or manual counting methods with software like ImageJ.

-

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation:

-

Treat cells with this compound.

-

Harvest cells and resuspend them in ice-cold PBS to obtain a single-cell suspension.

-

-

Embedding Cells in Agarose:

-

Mix the cell suspension with low-melting-point agarose.

-

Pipette the mixture onto a pre-coated microscope slide and allow it to solidify.

-

-

Lysis:

-

Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nucleoids.

-

-

Alkaline Unwinding and Electrophoresis:

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.

-

Apply an electric field to separate the fragmented DNA from the nucleoid. Damaged DNA will migrate towards the anode, forming a "comet tail."

-

-

Staining and Visualization:

-

Neutralize the slides and stain the DNA with a fluorescent dye (e.g., propidium iodide or SYBR Green).

-

Visualize the comets using a fluorescence microscope.

-

-

Data Analysis:

-

Analyze the comet images using specialized software to quantify the extent of DNA damage. The "tail moment" (the product of the tail length and the fraction of DNA in the tail) is a commonly used metric.

-

Signaling Pathways and Experimental Workflows

This compound-Induced DNA Damage Response Signaling

Caption: this compound-induced DNA damage response pathway.

Experimental Workflow for Analyzing this compound's Effects

Caption: Workflow for studying this compound's effects.

Conclusion

This compound's potent anticancer activity is intricately linked to its ability to induce catastrophic DNA damage and trigger a robust DNA damage response. The activation of key signaling pathways, orchestrated by kinases such as ATM and the tumor suppressor p53, ultimately dictates the fate of cancer cells. A thorough understanding of these molecular mechanisms, supported by quantitative analysis of DDR markers and standardized experimental protocols, is essential for the rational design of combination therapies aimed at enhancing this compound's efficacy and overcoming resistance. The visualization of these complex pathways and workflows provides a clear framework for researchers and drug development professionals to navigate the multifaceted landscape of this compound's interaction with the cellular DNA damage response network. Further research into the nuances of these pathways will undoubtedly pave the way for more effective and less toxic cancer treatments.

References

- 1. ClinPGx [clinpgx.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Functional Interaction of H2AX, NBS1, and p53 in ATM-Dependent DNA Damage Responses and Tumor Suppression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Underlying the Mechanisms of this compound-Induced Acute Cardiotoxicity: Oxidative Stress and Cell Death - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. This compound activates ATM-dependent phosphorylation of multiple downstream targets in part through the generation of reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantitative γ-H2AX immunofluorescence method for DNA double-strand break analysis in testis and liver after intravenous administration of 111InCl3 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Detection and quantification of γ-H2AX using a dissociation enhanced lanthanide fluorescence immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Early Discovery and Synthesis of Doxorubicin Analogues

This technical guide provides a comprehensive overview of the seminal work in the discovery and synthesis of this compound and its early analogues. It details the historical context, the motivation for developing these second-generation anthracyclines, and the chemical methodologies established to achieve these crucial modifications. The document includes structured data, detailed experimental protocols, and visualizations of key pathways and processes to serve as a vital resource for professionals in drug development and oncology research.

Introduction: The Advent of Anthracyclines

The story of this compound begins in the 1950s with an Italian research company, Farmitalia Research Laboratories, which embarked on a mission to discover anticancer compounds from soil microbes.[1][2][3] This effort led to the isolation of a red-pigmented antibiotic from a strain of Streptomyces peucetius found in a soil sample near the 13th-century Castel del Monte.[1][2][3] This compound, named daunorubicin, demonstrated significant activity against murine tumors and, after clinical trials began in the 1960s, proved effective in treating acute leukemia and lymphoma.[1][2][3]

However, by 1967, a major limitation of daunorubicin emerged: the potential for fatal cardiac toxicity.[1][2][3] Researchers at Farmitalia discovered that minor structural changes could alter the compound's biological activity.[1][2] By mutating the Streptomyces strain, they produced a new red antibiotic, which they initially named Adriamycin after the Adriatic Sea.[1][2][3] This compound was later renamed this compound to conform to established naming conventions.[1][2]

This compound is the 14-hydroxylated version of daunorubicin and showed superior activity against a wider range of tumors, particularly solid tumors in mice.[1][2][4] Despite its improved therapeutic index, the critical issue of cardiotoxicity remained.[1][5] This challenge, along with the emergence of drug resistance, became the primary impetus for the development of this compound analogues. The goal was to create derivatives with an improved safety profile and broader efficacy, leading to the synthesis of thousands of analogues, of which a few became cornerstones of chemotherapy.[1][6]

This compound's Mechanism of Action: A Double-Edged Sword

This compound's potent anticancer effects stem from a multi-faceted mechanism of action, primarily targeting the cell's nucleus.[7][8] Its planar aromatic structure allows it to intercalate between DNA base pairs, distorting the helical structure and inhibiting macromolecular biosynthesis.[1][4][9] This physical blockage interferes with the processes of replication and transcription.

A more critical action is the inhibition of topoisomerase II.[1][9] This enzyme is responsible for relaxing DNA supercoils to allow for transcription and replication.[1] this compound stabilizes the topoisomerase II-DNA complex after the DNA chain has been broken, preventing the resealing of the double helix.[1][10] This leads to the accumulation of DNA strand breaks, triggering cell cycle arrest and apoptosis.[8][9]

However, a third mechanism is responsible for this compound's most dangerous side effect. The drug can undergo redox cycling to produce a semiquinone radical, which reacts with oxygen to generate reactive oxygen species (ROS), including superoxide and hydrogen peroxide.[7][8][9] While this contributes to its cytotoxicity against cancer cells, the accumulation of ROS in cardiomyocytes, which have weaker antioxidant defenses, leads to severe oxidative stress and the dose-dependent cardiotoxicity that limits its clinical use.[5][7]

Early Analogues: Design and Synthesis

The development of the first successful this compound analogues focused on specific chemical modifications to either reduce toxicity or broaden the spectrum of activity. The three most significant early analogues were Epirubicin, Idarubicin, and Valrubicin.

Epirubicin

Epirubicin, developed by Farmitalia and first launched in 1984, was a direct response to the cardiotoxicity of this compound.[11] The sole structural difference is the stereochemistry of the hydroxyl group at the 4' position on the daunosamine sugar, which is in an equatorial (epi) orientation rather than the axial orientation of this compound.[12][13] This subtle change is believed to lead to faster metabolism and less accumulation of cardiotoxic metabolites.

Idarubicin

Idarubicin represents a more significant structural modification, lacking the methoxy group at the C-4 position of the tetracyclic ring system.[14][15] This change increases the lipophilicity of the molecule, enhancing its cellular uptake and potency. It is primarily used in the treatment of leukemia.[14]

Valrubicin

Valrubicin (N-trifluoroacetyladriamycin-14-valerate) was designed for a different purpose: localized therapy with reduced systemic absorption and toxicity.[16][17] It is a semisynthetic analogue of this compound used for the intravesical treatment of bladder cancer.[18] The modifications—a trifluoroacetyl group on the amine and a valerate ester at the 14-position—make the molecule highly lipophilic, facilitating rapid cell penetration while minimizing systemic exposure when administered directly into the bladder.[16][19]

Quantitative Data Summary

The modifications made to the this compound structure resulted in analogues with distinct pharmacological profiles. The following tables summarize these key differences.

Table 1: Structural Modifications of Key this compound Analogues

| Compound | Parent Compound | Key Structural Modification(s) |

| This compound | Daunorubicin | Hydroxylation at the C-14 position. |

| Epirubicin | This compound | Epimerization of the 4'-hydroxyl group (axial to equatorial).[12][13] |

| Idarubicin | Daunorubicin | Removal of the C-4 methoxy group on the aglycone.[14][15] |

| Valrubicin | This compound | 1) Addition of a trifluoroacetyl group to the 3'-amino group. 2) Esterification of the C-14 hydroxyl with valeric acid.[16][18][20] |

Table 2: Comparative Isotoxic Dose Ratios and Cardiotoxicity

Isotoxic dose ratios are used to estimate the cumulative dose of an analogue that would produce a similar level of toxicity to a given dose of this compound. These ratios are crucial for managing long-term cardiotoxicity risk.

| Anthracycline | This compound Isotoxic Equivalence Ratio* | Implied Cardiotoxicity Relative to this compound |

| This compound | 1.0[21] | Reference |

| Daunorubicin | 0.5 - 0.83[21][22][23] | Less Cardiotoxic |

| Epirubicin | 0.67 - 0.8[21][23] | Less Cardiotoxic |

| Idarubicin | 5.0[21] | More Cardiotoxic |

| Mitoxantrone | 4.0 - 10.5[21][23] | More Cardiotoxic |

*Note: The equivalence ratio is the factor by which the analogue's dose is multiplied to get the this compound-equivalent dose. A ratio <1.0 implies lower toxicity, while a ratio >1.0 implies higher toxicity.[21][22][23]

Experimental Protocols for Synthesis

The synthesis of this compound analogues often begins with the naturally produced anthracyclines, daunorubicin or this compound, as starting materials.

Synthesis of Epirubicin from Daunorubicin

The conversion of daunorubicin to epirubicin is a multi-step process that hinges on the inversion of the 4'-hydroxyl stereocenter.[12][13] The general pathway was developed by Farmitalia.[13]

Protocol Outline:

-

Protection of the Amino Group: The 3'-amino group of daunorubicin is first protected, typically by acylation with trifluoroacetic anhydride (TFAA), to prevent side reactions.[12]

-

Oxidation of the 4'-Hydroxyl: The protected daunorubicin is then subjected to oxidation to convert the 4'-hydroxyl group into a ketone. This step removes the chiral center at the 4' position.[12][13]

-

Stereospecific Reduction: The crucial step is the stereospecific reduction of the 4'-keto intermediate back to a hydroxyl group. Using a reducing agent like sodium borohydride under controlled conditions favors the formation of the equatorial (epi) isomer in high yield.[12]

-

Deprotection: The trifluoroacetyl protecting group is removed via hydrolysis in a basic solution to yield 4'-epi-daunorubicin.[24]

-

Conversion to Epirubicin: 4'-epi-daunorubicin is converted to Epirubicin by introducing a hydroxyl group at the C-14 position. This is typically achieved via bromination of the 14-methyl group, followed by hydrolysis to replace the bromine with a hydroxyl group.[11][13]

Chemoenzymatic Synthesis of Valrubicin

An efficient two-step synthesis of Valrubicin from this compound hydrochloride has been reported, notable for its use of a lipase-catalyzed reaction for high regioselectivity.[16][20]

Protocol:

-

Step 1: Synthesis of N-Trifluoroacetyl this compound.

-

This compound hydrochloride (1.46 mmol) is stirred in dry pyridine (40 mL) under a nitrogen atmosphere at -15 °C for 15 minutes.[16]

-

Trifluoroacetic anhydride (13.14 mmol) in anhydrous diethyl ether (10 mL) is added dropwise over 5 minutes.[16]

-

The reaction mixture is stirred at -15 °C for 3 hours.[16]

-

Water (20 mL) is added, and stirring continues for 20 minutes to quench the reaction.[16]

-

The product is extracted with ethyl acetate, washed with water and brine, dried, and purified by precipitation to yield N-trifluoroacetyl this compound as a red solid (88% yield).[16]

-

-

Step 2: Lipase-Catalyzed Esterification.

-

N-Trifluoroacetyl this compound (0.70 mmol) is dissolved in a mixture of MTBE/2-butanone (3:1, 45 mL).[16]

-

Chirazyme L-2, c-3 lipase (2 g) and valeric acid (7 mmol) are added to the solution.[16]

-

The reaction mixture is stirred until the starting material is consumed (as monitored by TLC or LC/MS).

-

The enzyme is filtered off, and the filtrate is worked up to yield Valrubicin. The overall yield for the two-step process is reported as 79%.[16][20]

-

Synthesis of Idarubicinone

The synthesis of Idarubicin's aglycone, Idarubicinone, represents a departure from semi-synthesis, employing a "global functionalization" strategy starting from the simple aromatic hydrocarbon tetracene.[14][25][26] This approach builds the necessary functionality onto the existing tetracyclic framework.

Protocol Outline:

-

Starting Material: The synthesis begins with tetracene, which provides the core four-ring structure.[14][15]

-

Arene Oxidation: A series of orchestrated Co- and Ru-catalyzed arene oxidations are performed. These reactions introduce the quinone functionality on the B and C rings of the anthracyclinone skeleton.[14][25]

-

Dearomative Hydroboration: A site-selective arenophile-mediated dearomative hydroboration is used to functionalize the A ring, breaking its aromaticity and allowing for the introduction of stereocenters.[14][25]

-

Final Functionalization: Subsequent steps, such as Zweifel olefination, are used to install the remaining functional groups to complete the synthesis of (±)-idarubicinone.[25] This aglycone can then be glycosylated with the appropriate daunosamine sugar to produce Idarubicin.

Conclusion

The early development of this compound analogues was a pivotal chapter in the history of cancer chemotherapy. Driven by the urgent need to mitigate the severe cardiotoxicity of the parent compound and to circumvent drug resistance, researchers developed innovative synthetic strategies to modify the complex anthracycline structure. The resulting analogues—Epirubicin, Idarubicin, and Valrubicin—each found a distinct clinical niche by offering an improved therapeutic window, increased potency, or suitability for targeted local administration. The foundational synthetic protocols and structure-activity relationships established during this era continue to inform the design of novel anticancer agents today, demonstrating the enduring legacy of this pioneering work in medicinal chemistry.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound [myelomabeacon.org]

- 3. This compound [chemeurope.com]

- 4. discover.nci.nih.gov [discover.nci.nih.gov]

- 5. Historical Perspective and Current Trends in Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2003057687A1 - Methods for preparing this compound derivatives - Google Patents [patents.google.com]

- 7. jetir.org [jetir.org]

- 8. This compound—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. go.drugbank.com [go.drugbank.com]

- 10. remedypublications.com [remedypublications.com]

- 11. Page loading... [wap.guidechem.com]

- 12. EP1963348B1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents [patents.google.com]

- 13. US20070142309A1 - Synthesis of epirubicin from 13-dihydrodaunorubicine - Google Patents [patents.google.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. chemrxiv.org [chemrxiv.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. CN103694291A - Synthesis method for valrubicin - Google Patents [patents.google.com]

- 18. Valrubicin - Wikipedia [en.wikipedia.org]

- 19. Valrubicin | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 20. scite.ai [scite.ai]

- 21. survivorshipguidelines.org [survivorshipguidelines.org]

- 22. Equivalence Ratio for Daunorubicin to this compound in Relation to Late Heart Failure in Survivors of Childhood Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 23. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 24. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 25. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis of (±)-Idarubicinone via Global Functionalization of Tetracene - PubMed [pubmed.ncbi.nlm.nih.gov]

Doxorubicin's Impact on the Tumor Microenvironment: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the multifaceted effects of doxorubicin (DOX), a cornerstone of chemotherapy, on the complex ecosystem of the tumor microenvironment (TME). Beyond its direct cytotoxic effects on cancer cells, DOX profoundly modulates the TME's immune and stromal components, with significant implications for therapeutic efficacy. This guide synthesizes key research findings, presenting quantitative data, detailed experimental protocols, and visual pathways to offer a comprehensive resource for the scientific community.

Introduction: this compound and the Tumor Microenvironment

This compound is an anthracycline antibiotic widely employed in the treatment of a broad spectrum of malignancies, including breast cancer, sarcomas, and hematological cancers.[1] Its primary anticancer mechanisms have historically been attributed to DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis.[1][2] However, a growing body of evidence reveals that the therapeutic success of this compound is not solely dependent on its direct tumor-killing capacity. Its ability to interact with and reshape the TME is a critical determinant of its overall effectiveness.

The TME is a complex and dynamic network of non-cancerous cells and extracellular components that surrounds a tumor. It includes immune cells, stromal cells like cancer-associated fibroblasts (CAFs), blood vessels, and the extracellular matrix (ECM). This intricate environment can either suppress or promote tumor growth and metastasis and significantly influences the response to therapies. This guide delves into the specific ways this compound perturbs this environment, focusing on its immunomodulatory roles and its interactions with the stromal architecture.

This compound-Induced Immunomodulation

This compound's most significant impact on the TME is its ability to convert a non-immunogenic ("cold") tumor into an immunogenic ("hot") one, primarily by inducing a specific form of apoptosis known as Immunogenic Cell Death (ICD).

Triggering Immunogenic Cell Death (ICD)

ICD is a unique form of regulated cell death that stimulates an adaptive immune response against antigens from the dying cancer cells.[3] this compound is a well-established inducer of ICD.[4][5][6][7] The process is characterized by the release and surface exposure of Damage-Associated Molecular Patterns (DAMPs).

Key DAMPs in DOX-induced ICD:

-

Calreticulin (CRT) Translocation: In response to DOX-induced stress, CRT translocates from the endoplasmic reticulum to the surface of the dying tumor cell. Surface-exposed CRT acts as a potent "eat-me" signal, promoting the engulfment of tumor cells by dendritic cells (DCs).[8][9][10]

-

ATP Secretion: Dying cells release ATP into the extracellular space, which functions as a "find-me" signal, recruiting antigen-presenting cells (APCs) like DCs to the tumor site.[11]

-

High Mobility Group Box 1 (HMGB1) Release: HMGB1 is passively released from the nucleus of late-stage apoptotic cells. Extracellular HMGB1 binds to Toll-like receptor 4 (TLR4) on DCs, promoting their maturation and subsequent antigen presentation.[8][9][12]

This cascade of events transforms the dying tumor cell into a vaccine, initiating a tumor-specific immune response.